molecular formula C13H9Br2N B14527719 p-Bromobenzylidene-(4-bromophenyl)-amine CAS No. 62305-65-1

p-Bromobenzylidene-(4-bromophenyl)-amine

Cat. No.: B14527719
CAS No.: 62305-65-1
M. Wt: 339.02 g/mol
InChI Key: XHEOIZWWHIMMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Bromobenzylidene-(4-bromophenyl)-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms attached to the benzene rings and an imine group (C=N) linking the two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-(4-bromophenyl)-amine typically involves the condensation reaction between p-bromobenzaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:

p-Bromobenzaldehyde+4-BromoanilineThis compound+Water\text{p-Bromobenzaldehyde} + \text{4-Bromoaniline} \rightarrow \text{this compound} + \text{Water} p-Bromobenzaldehyde+4-Bromoaniline→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: p-Bromobenzylidene-(4-bromophenyl)-amine can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction Reactions: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol, reflux.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products:

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of polymers and advanced materials.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Bromobenzylidene-(4-bromophenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group (C=N) can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • p-Bromobenzylidene-(4-chlorophenyl)-amine
  • p-Bromobenzylidene-(4-fluorophenyl)-amine
  • p-Bromobenzylidene-(4-methylphenyl)-amine

Comparison:

  • p-Bromobenzylidene-(4-bromophenyl)-amine is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents (chlorine, fluorine, methyl).
  • The electronic and steric effects of the bromine atoms can lead to distinct reaction pathways and product distributions.

Properties

CAS No.

62305-65-1

Molecular Formula

C13H9Br2N

Molecular Weight

339.02 g/mol

IUPAC Name

N,1-bis(4-bromophenyl)methanimine

InChI

InChI=1S/C13H9Br2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H

InChI Key

XHEOIZWWHIMMFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.